molecular formula C15H19ClN2 B1431475 Cyclopentyl(quinolin-2-yl)methanamine hydrochloride CAS No. 1400644-55-4

Cyclopentyl(quinolin-2-yl)methanamine hydrochloride

Cat. No. B1431475
M. Wt: 262.78 g/mol
InChI Key: FKUALMCWNPCEOZ-UHFFFAOYSA-N
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Description

Cyclopentyl(quinolin-2-yl)methanamine hydrochloride is a chemical compound with the empirical formula C15H19ClN2 . It has a molecular weight of 262.78 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string of Cyclopentyl(quinolin-2-yl)methanamine hydrochloride is NC(C1CCCC1)C2=NC3=CC=CC=C3C=C2.Cl . This represents the structure of the molecule in a linear format. The InChI key for the compound is FKUALMCWNPCEOZ-UHFFFAOYSA-N , which is a unique identifier for the compound.

Scientific Research Applications

Acetylcholinesterase Inhibitors for Dementia Treatment

Compounds related to Cyclopentyl(quinolin-2-yl)methanamine hydrochloride have been studied for their potential use as acetylcholinesterase inhibitors, which are relevant in the treatment of dementia. For instance, 9-amino-2,3,5,6,7,8hexahydro-1H-cyclopenta[b]quinoline monohydrochloride monohydrate (NIK-247) has been synthesized and analyzed for its role in dementia treatment through the inhibition of acetylcholinesterase (Komatsu et al., 1996).

Palladium Complexes in Polymerization

Research has also explored the synthesis of palladium(II) complexes containing N-cyclopentyl-1-(quinolin-2-yl)methanimine, which showed high catalytic activity for the polymerization of methyl methacrylate (MMA), indicating their potential applications in material science and engineering (Sung-Hoon Kim et al., 2014).

Radiotracers for Imaging GABAA and GABAB Receptors

The development of new carbon-11 labelled radiotracers for imaging GABAA and GABAB benzodiazepine receptors has been an area of research, with compounds structurally similar to Cyclopentyl(quinolin-2-yl)methanamine hydrochloride being synthesized for potential use in positron emission tomography (PET) imaging, aiding in neurological research (Matthew D. Moran et al., 2012).

Antimicrobial and Anti-inflammatory Applications

The synthesis of novel quinoline derivatives, incorporating structures akin to Cyclopentyl(quinolin-2-yl)methanamine hydrochloride, has been reported with significant antimicrobial and anti-inflammatory activities, suggesting their utility in developing new therapeutic agents (Abhishek Kumar et al., 2014).

Multifunctional Agents for Alzheimer’s Disease Treatment

Cyclopentaquinoline analogues have been synthesized and assessed for their multifunctional properties, including inhibition of acetylcholinesterase, amyloid beta aggregation, and cholinesterase inhibition, demonstrating potential applications in Alzheimer’s disease treatment (Kamila Czarnecka et al., 2019).

properties

IUPAC Name

cyclopentyl(quinolin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2.ClH/c16-15(12-6-1-2-7-12)14-10-9-11-5-3-4-8-13(11)17-14;/h3-5,8-10,12,15H,1-2,6-7,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUALMCWNPCEOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=NC3=CC=CC=C3C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl(quinolin-2-yl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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